2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2-chloropyrimidine, the pyrimidine ring is formed through nucleophilic substitution reactions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the pyrimidine ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate amine precursors.
Coupling of the Oxan-4-yl Group: The oxan-4-yl group is introduced through etherification reactions, where an alcohol reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may act as an inhibitor of kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-ol
- 2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-thiol
Uniqueness
2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group and the pyrrolidine ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22N4OS |
---|---|
Molecular Weight |
294.42 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H22N4OS/c1-20-14-15-6-2-13(17-14)16-11-3-7-18(10-11)12-4-8-19-9-5-12/h2,6,11-12H,3-5,7-10H2,1H3,(H,15,16,17) |
InChI Key |
OSKKMLGJULKDLI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)NC2CCN(C2)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.